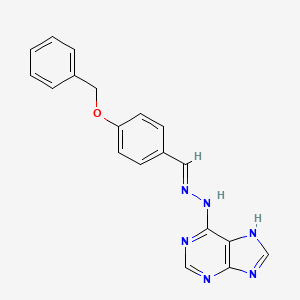

(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of the structure of nucleic acids (DNA and RNA), where they pair with pyrimidines to form the structure of the DNA double helix and the RNA single strand .

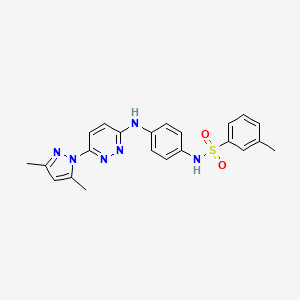

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the purine ring, the hydrazine group, and the benzylidene group. The presence of these functional groups would likely result in a variety of intermolecular interactions, including hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the hydrazine group could potentially undergo oxidation or reduction reactions. The benzylidene group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique

Antimycobacterial Activity

(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine derivatives exhibit potent antimycobacterial properties. Studies have shown that certain 9-benzylpurines, especially those with electron-donating substituents on the phenyl ring, display high activity against Mycobacterium tuberculosis. The presence of a chlorine atom at the purine 2-position enhances antimycobacterial activity, indicating the potential of these compounds as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005). Another study identified 9-benzyl-2-chloro-6-(2-furyl)purine as a compound with a minimum inhibitory concentration of 0.78 µg/mL against Mycobacterium tuberculosis H(37)Rv, showing promise for further development as an antimycobacterial agent (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Enzyme Inhibition

Certain purine derivatives have been synthesized and evaluated as enzyme inhibitors. For instance, 6-substituted-9-(5-deoxy-β-D-xylofuranosyl)purines have shown varied degrees of inhibition against the enzyme adenosine deaminase, indicating their potential in therapeutic applications where enzyme modulation is required (Shah, Schaeffer, & Murray, 1965).

Antiviral Activity

Purine derivatives have also been explored for their antiviral properties. A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines synthesized and tested for antirhinovirus activity showed significant potential, with several compounds demonstrating low micromolar IC50 values against rhinovirus serotype 1B (Kelley, Linn, & Selway, 1989).

Anticancer Activity

Further research has been conducted on the synthesis of various fused purine analogues from 6-mercaptopurine, leading to compounds with potent anticancer activity against a wide range of cancer cell lines. This highlights the importance of purine derivatives in the development of new anticancer agents (Hassan, Sarg, Bayoumi, & Kalaf, 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O/c1-2-4-15(5-3-1)11-26-16-8-6-14(7-9-16)10-24-25-19-17-18(21-12-20-17)22-13-23-19/h1-10,12-13H,11H2,(H2,20,21,22,23,25)/b24-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWVOVQXSJKHIB-YSURURNPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-9H-purine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Chloro-2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2949787.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2949788.png)

![3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949789.png)

![N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B2949790.png)

![N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2949792.png)

![3-[1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2949793.png)

![7-Fluoro-2-methyl-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2949799.png)

![1-(2,6-Diethylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2949800.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)

![[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2949808.png)